![molecular formula C11H8N2OS B13541189 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound that features both a benzo[b]thiophene and an isoxazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine typically involves the following steps:
Formation of Benzo[b]thiophene: This can be achieved through the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Construction of Isoxazole Ring: The isoxazole ring can be synthesized by reacting hydroxylamine with an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the benzo[b]thiophene derivative with the isoxazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Microwave-Assisted Synthesis: Employing microwave irradiation to reduce reaction times and improve yields.
Continuous Flow Chemistry: Implementing continuous flow reactors to ensure consistent production and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Benzo[b]thiophen-2-yl)isoxazole
- 2-(Benzo[b]thiophen-2-yl)isoxazol-5-amine
- 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine
Uniqueness
3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine is unique due to the specific positioning of the isoxazole and benzo[b]thiophene rings. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H8N2OS |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
3-(1-benzothiophen-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H8N2OS/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,12H2 |
InChI-Schlüssel |
IRAVQFBGHPTLQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)
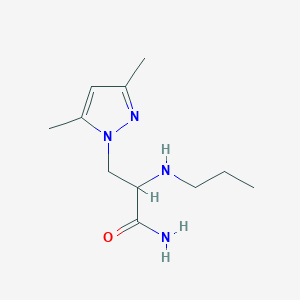

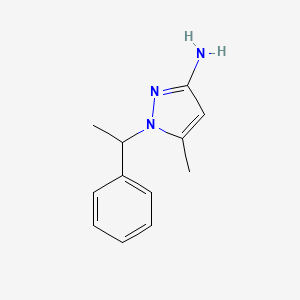
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)
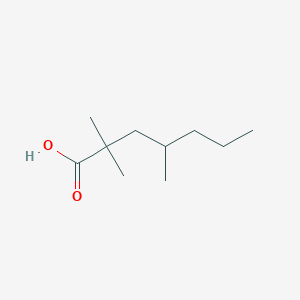
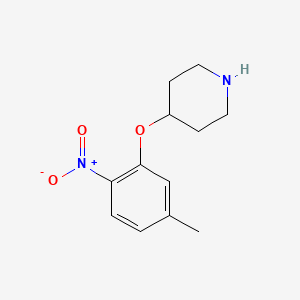
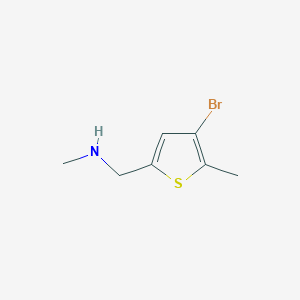
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
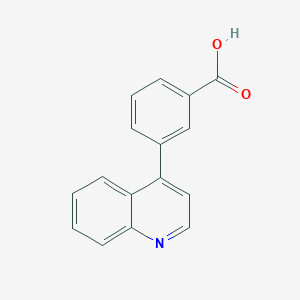
![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)

![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
